Product packaging for 2,6-Difluoroiodobenzene(Cat. No.:CAS No. 13697-89-7)

2,6-Difluoroiodobenzene

Cat. No.: B082484
CAS No.: 13697-89-7
M. Wt: 239.99 g/mol
InChI Key: VQMXWPLTZBKNEH-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

2,6-Difluoroiodobenzene serves as a highly versatile intermediate in organic synthesis, primarily owing to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bonds, making it the primary site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. This selective reactivity allows chemists to introduce a diverse array of substituents at the 2-position, while leaving the fluorine atoms intact for subsequent manipulations or to modulate the properties of the final molecule.

The utility of aryl iodides in cross-coupling reactions is well-established, with the reactivity order generally following I > Br > Cl > F. wikipedia.org Consequently, the iodine atom in this compound is readily displaced in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under relatively mild conditions. For instance, Sonogashira coupling of difluoroiodobenzene derivatives allows for the introduction of alkyne moieties, which are themselves versatile functional groups for further elaboration. beilstein-journals.org

The general mechanisms for these palladium-catalyzed cross-coupling reactions are well-understood. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with the aryl halide in the presence of a palladium catalyst and a base. libretexts.org The Sonogashira reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Heck reaction involves the coupling of an alkene with an aryl halide, also catalyzed by palladium. wikipedia.org The presence of the ortho-fluorine atoms in this compound can influence the rate and outcome of these reactions through steric and electronic effects, sometimes requiring optimization of reaction conditions. organic-chemistry.orgresearchgate.net

Beyond cross-coupling, the iodine atom can be transformed into other functional groups. For example, it can be converted into an iodonium (B1229267) salt, which can then participate in a range of reactions. The fluorine atoms, while generally more inert, can also be substituted under specific nucleophilic aromatic substitution (SNAr) conditions, further enhancing the synthetic utility of this compound.

Role in the Development of Functionalized Molecules

The unique substitution pattern of this compound makes it an invaluable precursor for the synthesis of highly functionalized molecules with specific applications in materials science and medicinal chemistry.

In materials science, derivatives of this compound are utilized in the synthesis of liquid crystals and photoactive materials. fluoromart.comsmolecule.com The fluorine atoms can impart desirable properties such as low viscosity and high thermal and chemical stability to liquid crystalline compounds. nrochemistry.comajchem-a.com For instance, 4-bromo-2,6-difluoroiodobenzene (B60733) has been used as a raw material in the preparation of 4-bromo-2,6-difluorobenzonitrile, an intermediate for liquid crystalline compounds. fluoromart.com Furthermore, the 2,6-difluorophenyl moiety is a key component in certain photoactive molecules. A notable example is its incorporation into ortho-fluoroazobenzenes, which are investigated for their photoswitchable properties in applications like data storage and molecular switches. fluoromart.comnsf.gov The synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) highlights the use of a 2,6-difluorophenyl precursor in creating these advanced materials. nsf.gov

In the realm of medicinal chemistry, the introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluorophenyl group is therefore a desirable motif in pharmaceutical research. Moreover, the iodine atom in this compound and its derivatives can participate in a specific type of non-covalent interaction known as halogen bonding. nih.gov A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. The electron-withdrawing fluorine atoms in this compound enhance the positive electrostatic potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor compared to unsubstituted iodobenzene (B50100). umich.edu This property is increasingly being exploited in rational drug design to achieve higher binding affinities and selectivities for protein targets. Computational studies have quantified the σ-hole magnitude for this compound, providing a basis for predicting its halogen bonding propensity in biological systems. umich.eduscispace.com

Overview of Research Trajectories for Halogenated Aromatics

The research focus on halogenated aromatic compounds has evolved significantly over the past few decades. Initially, much of the research was driven by the environmental persistence and toxicity of certain polyhalogenated aromatic hydrocarbons (PAHs), such as polychlorinated biphenyls (PCBs) and dioxins. beilstein-journals.org This led to extensive studies on their environmental fate, degradation pathways, and toxicological effects.

However, the focus has increasingly shifted towards harnessing the unique chemical properties of halogenated aromatics for constructive purposes in synthesis and materials science. cymitquimica.com The ability of halogens to act as versatile synthetic handles, particularly in metal-catalyzed cross-coupling reactions, has made them indispensable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.gov

A significant recent trend in the study of halogenated aromatics is the exploration and application of halogen bonding. nih.gov Initially a crystallographic curiosity, halogen bonding is now recognized as a powerful tool in supramolecular chemistry, crystal engineering, and, most notably, medicinal chemistry. umich.edu The ability to fine-tune the strength and directionality of these interactions by altering the halogen and the substituents on the aromatic ring allows for the rational design of molecules with high affinity and specificity for biological targets. Research into iodo-aromatics, like this compound, is at the forefront of this trend, as the strong σ-hole on the iodine atom can lead to significant gains in binding affinity. umich.edu This has led to a renewed interest in synthesizing and studying a wide range of polyhalogenated aromatic compounds, not for their bulk properties, but for the specific, directional interactions they can form. This trajectory from environmental concern to a tool for molecular design encapsulates the dynamic nature of chemical research and the continuous discovery of new applications for known chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number13697-89-7
Molecular FormulaC₆H₃F₂I
Molecular Weight239.99 g/mol
AppearanceSolid, Low Melting Solid

Data sourced from multiple chemical suppliers and databases. scispace.comscbt.com

Table 2: Comparison of Calculated σ-hole Maximum Electrostatic Potential (Vs,max) for Selected Iodobenzenes

CompoundVs,max (kcal/mol)
Iodobenzene21.8
This compound 25.5
p-NitroiodobenzeneNot available
Iodopentafluorobenzene (B1205980)Not available
1-Iodo-3,5-dinitrobenzene (B1296902)39.7

This table illustrates the activating effect of electron-withdrawing substituents on the σ-hole of the iodine atom. Data sourced from Chemistry—A European Journal. umich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2I B082484 2,6-Difluoroiodobenzene CAS No. 13697-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXWPLTZBKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382254
Record name 2,6-Difluoroiodobenzene
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Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13697-89-7
Record name 1,3-Difluoro-2-iodobenzene
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Record name 2,6-Difluoroiodobenzene
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Record name 1,3-Difluoro-2-iodobenzene
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Synthetic Methodologies for 2,6 Difluoroiodobenzene and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of 2,6-difluoroiodobenzene and its derivatives primarily rely on classical aromatic chemistry, including the functionalization of pre-halogenated precursors.

Reaction of Iodobenzene (B50100) with Nitro Compounds

The direct synthesis of this compound from iodobenzene and nitro compounds is not a commonly documented or established route in chemical literature. The reactivity of iodobenzene does not readily lend itself to direct difluorination and subsequent reaction with nitro compounds to yield the target molecule in a straightforward manner.

However, the chemistry of nitro-substituted iodobenzenes is a related area of study. For instance, hypervalent iodine compounds can be synthesized from o-nitroiodobenzene. These derivatives, while not leading directly to this compound, are of interest in their own right as oxidizing agents and for their unique structural properties. The interaction between the iodine atom and the ortho-nitro group can lead to the formation of hypervalent donor-acceptor bonds.

Approaches from 1-Bromo-3,5-difluorobenzene (B42898)

A more viable and documented pathway to this compound involves the use of 1-bromo-3,5-difluorobenzene as a starting material. This approach hinges on a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. In this process, the bromine atom is substituted with an iodine atom.

This transformation is typically achieved by treating 1-bromo-3,5-difluorobenzene with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). The reaction is often facilitated by a copper(I) catalyst, which enhances the rate and yield of the halogen exchange. The choice of solvent and temperature is crucial for the success of this reaction, with high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed.

Table 1: Halogen Exchange Reaction from 1-Bromo-3,5-difluorobenzene

ReactantReagentsCatalystSolventTemperature (°C)ProductYield (%)
1-Bromo-3,5-difluorobenzeneNaICuIDMF150-170This compoundGood to Excellent

Note: The yields for this reaction are generally reported as good to excellent, though specific percentages can vary based on the precise reaction conditions and scale.

Halogen Exchange Reactions for Derivatization

Halogen exchange reactions are a cornerstone for the derivatization of fluorinated aromatic compounds. The conversion of aryl bromides to aryl iodides is a particularly useful transformation, as aryl iodides are often more reactive in subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The copper-catalyzed "aromatic Finkelstein reaction" is a mild and general method for this purpose vanderbilt.edunih.gov. This reaction tolerates a variety of functional groups, making it a versatile tool for the synthesis of complex derivatives of this compound. The mechanism is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, followed by reductive elimination of the aryl iodide.

In addition to copper catalysis, photo-induced halogen exchange reactions have been developed. These methods can proceed under mild conditions, often at room temperature, without the need for a metal catalyst researchgate.net. Irradiation of an aryl bromide in the presence of an iodide source can lead to the formation of the corresponding aryl iodide in good yields researchgate.net.

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and environmental impact of chemical syntheses. These strategies are also applicable to the preparation of this compound and its derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods ajrconline.org. The application of microwave irradiation to the synthesis of this compound can be particularly advantageous for the halogen exchange reaction from 1-bromo-3,5-difluorobenzene.

By using microwave heating, the reaction time for the conversion of aryl bromides to aryl iodides can be reduced from hours to minutes researchgate.net. This rapid heating can also minimize the formation of side products that may occur under prolonged heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Halogen Exchange

MethodReactantsReagentsCatalystSolventTimeProduct
Conventional1-Bromo-3,5-difluorobenzene, NaI-CuIDMF4-24 hThis compound
Microwave1-Bromo-3,5-difluorobenzene, NaI-CuIDMF5-30 minThis compound

Chemo- and Regioselective Synthesis Approaches

The synthesis of substituted derivatives of this compound often requires precise control over the chemo- and regioselectivity of the reactions. The two fluorine atoms in the 2 and 6 positions significantly influence the electron density of the aromatic ring, directing incoming electrophiles or nucleophiles to specific positions.

For example, in electrophilic aromatic substitution reactions, the iodine atom and the two fluorine atoms will direct incoming electrophiles to the 3, 4, and 5 positions. The specific outcome will depend on the nature of the electrophile and the reaction conditions.

In the synthesis of more complex derivatives, protecting groups and carefully chosen reaction sequences are often necessary to achieve the desired regioselectivity. For instance, the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- researchgate.netresearchgate.netorganic-chemistry.org-triazoles from a fluorine-containing azide (B81097) demonstrates a high degree of regioselectivity in the cycloaddition step, yielding only the 1,4-disubstituted product mdpi.comnih.gov. Similarly, regioselective difunctionalization of 2,6-difluorophenols has been achieved through a sigmatropic dearomatization/rearomatization sequence, highlighting the intricate control possible in these systems kyoto-u.ac.jp. These examples, while not directly involving this compound, illustrate the principles that would be applied to its regioselective derivatization.

Green Chemistry Considerations in Synthesis

The pursuit of sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. For the synthesis of this compound and its derivatives, several key aspects can be considered to minimize environmental impact and enhance safety.

Solvent Selection: Traditional syntheses of this compound often employ ethereal solvents like tetrahydrofuran (B95107) (THF) at very low temperatures (-78 °C). While effective, the use of such volatile and flammable organic solvents raises safety and environmental concerns. Green chemistry encourages the exploration of alternative, more benign solvent systems. Research into solvent replacement guides can aid in selecting solvents with lower environmental, health, and safety impacts. The ideal green solvent would be non-toxic, non-flammable, biodegradable, and derived from renewable resources. While a direct replacement for THF in ortho-lithiation reactions that maintains high yields can be challenging, ongoing research into greener solvents may offer future alternatives.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound via ortho-lithiation of 1,3-difluorobenzene (B1663923) followed by quenching with iodine generally exhibits a reasonable atom economy, as a significant portion of the atoms from the reactants are incorporated into the final product. However, the generation of lithium salts as byproducts does detract from a perfect atom economy.

Energy Efficiency: The requirement for cryogenic temperatures (-78 °C) for the lithiation step is a significant drawback from an energy efficiency perspective. Maintaining such low temperatures on an industrial scale is energy-intensive. Methodologies that can be performed at or near ambient temperature would represent a substantial improvement in the greenness of the synthesis.

Alternative Reagents: The use of n-butyllithium, a pyrophoric reagent, presents significant safety challenges, particularly on a large scale. Exploring alternative, less hazardous reagents for the directed metalation of 1,3-difluorobenzene is an area for potential green chemistry improvements.

Preparation of Related Difluoroiodobenzene Isomers

The isomeric substitution pattern on the difluoroiodobenzene ring significantly influences its reactivity and the properties of the resulting compounds. The synthesis of other isomers, such as 3,5-difluoroiodobenzene, often proceeds through different synthetic routes.

Synthesis of 3,5-Difluoroiodobenzene

A common and well-established method for the synthesis of 3,5-difluoroiodobenzene is the Sandmeyer reaction, starting from 3,5-difluoroaniline. This multi-step process typically involves:

Diazotization: 3,5-Difluoroaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide, to replace the diazonium group with an iodine atom, yielding 3,5-difluoroiodobenzene.

This classical approach is widely used for the introduction of iodine onto an aromatic ring when the corresponding aniline (B41778) is readily available.

Comparative Synthetic Challenges and Efficiencies

The syntheses of this compound and 3,5-difluoroiodobenzene present distinct challenges and efficiencies, primarily stemming from the different reaction mechanisms and starting materials.

FeatureSynthesis of this compoundSynthesis of 3,5-Difluoroiodobenzene
Starting Material 1,3-Difluorobenzene3,5-Difluoroaniline
Key Reaction Ortho-directed lithiationDiazotization followed by Sandmeyer reaction
Regioselectivity A primary challenge is achieving high regioselectivity for the 2-position over other possible sites of lithiation. The directing effect of the two fluorine atoms is crucial.Regioselectivity is generally not a major issue as the starting aniline has the desired substitution pattern.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and the use of pyrophoric n-butyllithium, posing safety and energy consumption challenges.Involves the formation of potentially unstable diazonium salts, which requires careful temperature control (0-5 °C) and handling.
Efficiency Can provide good to excellent yields in a single step from a commercially available starting material.This is a two-step process from the aniline, and yields can be variable depending on the efficiency of both the diazotization and iodination steps.
Green Chemistry The main drawbacks are the use of a hazardous reagent (n-BuLi), high energy consumption due to low temperatures, and the use of ethereal solvents.The use of strong acids and the generation of nitrogen gas and salt byproducts are considerations. The handling of potentially explosive diazonium salts is a significant safety concern.

Table 1: Comparative Analysis of Synthetic Routes to Difluoroiodobenzene Isomers

Reactivity and Reaction Mechanisms of 2,6 Difluoroiodobenzene

Fundamental Reaction Pathways

The reactivity of 2,6-difluoroiodobenzene is primarily dictated by the interplay of its three substituents on the aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which significantly influences the electronic properties of the benzene (B151609) ring. The carbon-iodine bond provides a key site for reactions typical of aryl iodides, particularly in organometallic catalysis.

Nucleophilic Aromatic Substitution Reactions Facilitated by Fluorine and Iodine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org In this compound, the two fluorine atoms activate the ring towards attack by nucleophiles by inductively withdrawing electron density, making the ring more electrophilic. chemistrysteps.com

The general mechanism for SNAr is a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the site of attack, is crucial for stabilizing this negatively charged intermediate. chemistrysteps.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In the context of SNAr, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. libretexts.orgyoutube.com Consequently, in reactions involving this compound, it is plausible for one of the fluorine atoms to be displaced by a strong nucleophile, provided the conditions are suitable for SNAr. The iodine atom, while a good leaving group in other reaction types, is generally less reactive than fluorine in the SNAr addition-elimination mechanism.

Cross-Coupling Reactions

The carbon-iodine bond in this compound is the primary site of reactivity in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step. libretexts.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) by inserting into the carbon-iodine bond. This forms a square planar palladium(II) intermediate. libretexts.orgnobelprize.org

Transmetalation : A main-group organometallic reagent (e.g., organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnobelprize.org

Due to its reactive C-I bond, this compound is an excellent substrate for a variety of palladium-catalyzed coupling reactions, including Suzuki, Heck, Sonogashira, and Negishi couplings. libretexts.orgmdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions with this compound
Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterBiaryl or Styrene Derivative
Heck CouplingAlkeneStyrene Derivative
Sonogashira CouplingTerminal AlkyneAryl Alkyne
Negishi CouplingOrganozinc ReagentBiaryl or Alkylated Arene
Buchwald-Hartwig AminationAmineAryl Amine
Negishi Cross-Coupling with Fluorinated Aryls

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is noted for its high functional group tolerance and the reactivity of organozinc reagents. nobelprize.org

Fluorinated aryls, such as those derived from this compound, are valuable building blocks in medicinal and materials chemistry. The Negishi reaction provides an effective route to synthesize more complex fluorinated structures. The reaction can be performed in two ways:

Using this compound as the electrophilic partner, which couples with a variety of organozinc reagents. nih.govresearchgate.net

Converting this compound into its corresponding organozinc reagent, 2,6-difluorophenylzinc halide, which then acts as the nucleophilic partner to couple with other organic halides. nih.govmit.edu

The catalytic cycle is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination to yield the coupled product. nobelprize.org

Table 2: Examples of Negishi Cross-Coupling with Secondary Alkylzinc Halides and Aryl Halides
Aryl HalideAlkylzinc HalideCatalyst SystemProductYield (%)
2-BromoanisoleIsopropylzinc BromidePd(OAc)2 / CPhos2-Isopropylanisole>98
4-BromobenzonitrileIsopropylzinc BromidePd(OAc)2 / CPhos4-Isopropylbenzonitrile95
Methyl 4-chlorobenzoateCyclohexylzinc BromidePd(OAc)2 / CPhosMethyl 4-cyclohexylbenzoate96
2-ChlorotolueneCyclopentylzinc BromidePd(OAc)2 / CPhos2-Cyclopentyltoluene81
Oxidative Cross-Couplings (e.g., Decarboxylative Cross-Coupling)

Oxidative cross-coupling reactions offer an alternative to traditional methods by coupling two nucleophilic partners, often through C-H activation, with the aid of an oxidant. nih.gov A related and increasingly important transformation is decarboxylative cross-coupling. This reaction involves the coupling of a carboxylic acid with an organic halide, where the carboxylic acid undergoes decarboxylation to generate a carbon nucleophile in situ. wikipedia.org

This method avoids the need to pre-form sensitive organometallic reagents from the carboxylic acid starting material. wikipedia.org In a typical reaction involving this compound, it would serve as the aryl halide electrophile. The general mechanism, often catalyzed by palladium and/or copper, involves:

Oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst. wikipedia.org

Decarboxylation of a metal carboxylate salt (often copper(I) or silver(I)) to form an organometallic species. ruhr-uni-bochum.de

Transmetalation of the aryl group from this species to the Pd(II) center.

Reductive elimination to afford the biaryl product and regenerate the active catalyst. wikipedia.org

Recent advances have also demonstrated metallaphotoredox systems, using iron and nickel catalysts, for the decarboxylative coupling of carboxylic acids with aryl iodides. chemrxiv.orgnih.gov Polyfluorinated arenes have been shown to be effective coupling partners in these types of reactions. nih.gov

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. organic-chemistry.org These reagents, particularly in the iodine(III) and iodine(V) oxidation states, have become widely used in organic synthesis as versatile, non-toxic, and environmentally benign oxidizing agents. arkat-usa.org

Aryl iodides like this compound serve as common precursors for the synthesis of hypervalent iodine(III) reagents (λ³-iodanes). organic-chemistry.org The synthesis typically involves the oxidation of the iodine atom. diva-portal.org For example:

Reaction with chlorine gas can produce the corresponding (dichloroiodo)arene.

Oxidation with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid yields (diacetoxyiodo)arenes. organic-chemistry.org

Treatment with oxone in trifluoroacetic acid can generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org

These resulting hypervalent iodine(III) compounds, such as (diacetoxyiodo)-2,6-difluorobenzene, can then be used in a wide range of oxidative transformations, including the oxidation of alcohols, functionalization of carbonyl compounds, and various cyclization reactions. organic-chemistry.orgarkat-usa.orgnih.gov The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity and stability of these hypervalent iodine reagents.

Table 3: Synthesis of Hypervalent Iodine(III) Reagents from this compound
Target Hypervalent Iodine(III) CompoundRequired Reagent(s)General Transformation
2,6-Difluoro(dichloroiodo)benzeneCl2Oxidative Chlorination
(Diacetoxyiodo)-2,6-difluorobenzenePeracetic acid, Acetic acidOxidative Acetoxylation
[Bis(trifluoroacetoxy)iodo]-2,6-difluorobenzeneOxone, Trifluoroacetic acidOxidative Trifluoroacetoxylation
2,6-DifluoroiodosylbenzeneHydrolysis of the corresponding diacetate or dichlorideHydrolysis

Formation of Hypervalent Iodine(III) and Iodine(V) Species

Iodoarenes like this compound are foundational for the synthesis of hypervalent iodine compounds, where the iodine atom exists in a formal oxidation state of +3 (Iodine-III) or +5 (Iodine-V). These species, often termed λ³-iodanes and λ⁵-iodanes respectively, are characterized by the iodine atom's valence shell containing more than the typical octet of electrons. The formation of these reagents from an iodoarene can be achieved through various oxidative methods.

For instance, the oxidation of this compound can lead to the corresponding iodosyl or iodyl compounds, which are versatile intermediates for a wide range of other hypervalent iodine reagents. A common method for accessing Iodine(III) species is the direct fluorination of an iodoarene using a suitable fluorinating agent or a combination of an oxidant with a fluoride source. Alternatively, ligand exchange reactions between a pre-existing hypervalent iodine compound and a fluoride source can yield (difluoroiodo)arenes nih.gov. The structure of these hypervalent compounds is often described by a three-center, four-electron (3c-4e) bond model, which accounts for their unique reactivity.

Role in Oxidative Transformations

Hypervalent iodine reagents derived from precursors such as this compound are powerful oxidizing agents, finding application in numerous synthetic transformations. Their reactivity is comparable to that of heavy metal oxidants like lead(IV) and thallium(III) but with the significant advantage of lower toxicity and environmental impact cardiff.ac.uk. The driving force for these reactions is the favorable reduction of the hypervalent iodine center back to its divalent state, typically resulting in the elimination of the iodoarene as a stable byproduct.

These reagents are employed as catalysts or stoichiometric oxidants in reactions that facilitate the formation of carbon-heteroatom and carbon-carbon bonds. Their utility spans a wide range of oxidative functionalizations, including hydroxylations, aminations, and halogenations of various organic substrates.

Application in Intramolecular Halocyclisation Reactions

A particularly valuable application of hypervalent iodine reagents derived from this compound is in mediating intramolecular halocyclisation reactions. In these processes, a fluoroiodane reagent, often generated in situ, activates an alkene towards nucleophilic attack by a tethered functional group, leading to the formation of a halogenated heterocyclic or carbocyclic compound.

The general mechanism for these fluorocyclization reactions involves the activation of the hypervalent fluoroiodine reagent, frequently by a transition-metal catalyst like zinc, copper, silver, or palladium nih.govnih.gov. This activated complex then undergoes an electrophilic addition to the alkene, forming a key iodonium (B1229267) ion intermediate. The subsequent intramolecular nucleophilic attack on this intermediate proceeds with high regioselectivity, followed by a nucleophilic displacement of the hypervalent iodine by a fluoride ion to yield the final cyclized product nih.gov.

Intramolecular aminofluorination is a powerful method for synthesizing fluorine-containing nitrogen heterocycles, such as fluorinated piperidines and pyrrolidines. In these reactions, an unsaturated amine substrate, typically protected with a sulfonyl group, is treated with a hypervalent fluoroiodane reagent in the presence of a catalyst. The nitrogen atom acts as the internal nucleophile, attacking the intermediate iodonium ion to form the new heterocyclic ring.

The reaction has been shown to be effective for a range of substrates, leading to the formation of valuable building blocks for pharmaceuticals and agrochemicals. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

Table 1: Examples of Catalytic Intramolecular Aminofluorination

Entry Substrate Catalyst System Product Yield (%)
1 N-Tosyl-4-penten-1-amine Zn(BF₄)₂·xH₂O (5 mol%) 2-(Fluoromethyl)pyrrolidine derivative 65
2 N-Tosyl-5-hexen-1-amine Zn(BF₄)₂·xH₂O (5 mol%) 3-Fluoropiperidine derivative 62
3 N-Tosyl-2,2-diallylaniline Pd(OAc)₂ (10 mol%) Fluorinated indole derivative 78

Data synthesized from studies on catalytic intramolecular fluorocyclization reactions. nih.govnih.gov

Analogous to aminofluorination, intramolecular fluorooxygenation allows for the synthesis of fluorinated oxygen-containing heterocycles like pyrans and oxepanes. The reaction proceeds via a similar mechanism, wherein an unsaturated alcohol or carboxylic acid is used as the substrate. The oxygen atom of the hydroxyl or carboxyl group serves as the internal nucleophile that attacks the iodonium intermediate.

This methodology provides access to functionalized cyclic ethers containing a fluorine atom, which are motifs of interest in medicinal chemistry. The process is compatible with various substrates, enabling the synthesis of diverse heterocyclic structures.

Table 2: Examples of Catalytic Intramolecular Fluorooxygenation

Entry Substrate Catalyst System Product Yield (%)
1 4-Penten-1-ol [Cu(MeCN)₄]BF₄ (10 mol%) 2-(Fluoromethyl)tetrahydrofuran 76
2 5-Hexen-1-ol [Cu(MeCN)₄]BF₄ (10 mol%) 2-(Fluoromethyl)tetrahydropyran 60
3 4-Pentenoic acid AgBF₄ (10 mol%) Fluorinated γ-lactone 71

Data synthesized from studies on catalytic intramolecular fluorocyclization reactions. nih.govnih.gov

Mechanistic Studies of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound and its hypervalent derivatives is crucial for optimizing existing methods and developing new transformations. Mechanistic studies often focus on identifying and characterizing the transient intermediates that govern the reaction pathway.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic techniques are indispensable tools for probing the mechanisms of hypervalent iodine-mediated reactions. Although direct spectroscopic observation of intermediates in reactions specifically involving this compound is not extensively detailed in the literature, studies on analogous systems provide significant insight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key method used in these investigations. For instance, ¹⁹F NMR analysis is routinely used to determine the ratio of diastereomers in the products of fluorocyclization reactions, which provides crucial information about the stereoselectivity of the mechanistic steps nih.gov. In other studies, low-temperature NMR has enabled the first spectroscopic identification of elusive iodo(III)enolate intermediates, confirming their role in various α-functionalization reactions of ketones researchgate.net. Furthermore, NMR studies have been used to investigate the stability and decomposition pathways of spirocyclic iodonium(III) ylides, which are precursors for radiofluorination reactions researchgate.net.

Kinetic Studies and Rate-Limiting Steps

Detailed kinetic studies quantifying the reaction rates and orders for various reactions involving this compound are not extensively documented in publicly available research. However, the principles of chemical kinetics can be applied to understand the likely rate-limiting steps in its characteristic reactions, such as photodissociation.

The table below outlines the conceptual steps in a typical photochemical reaction for this compound and the likely rate-determining factors.

Step NumberProcessDescriptionRole in Overall Reaction Rate
1PhotoexcitationAbsorption of a UV photon promotes the molecule to an electronically excited state.The rate depends on light intensity and the molecule's absorption cross-section.
2C-I Bond CleavageThe excited molecule undergoes dissociation of the Carbon-Iodine bond.This is an extremely fast, unimolecular process and is the key step in product formation.
3Product FormationFormation of 2,6-difluorophenyl radical and an iodine atom.Subsequent reactions of the radical species depend on the surrounding medium and reactants.

Computational Mechanistic Elucidation (e.g., DFT Studies)

The reaction mechanisms of this compound, particularly its photodissociation, have been elucidated using high-level computational methods, including ab initio calculations and Density Functional Theory (DFT). These studies provide deep insight into the electronic states and potential energy surfaces that govern the cleavage of the C-I bond.

Research on the UV photochemistry of various fluorinated iodobenzenes provides a robust model for understanding the behavior of the 2,6-difluoro isomer. bris.ac.uk The fundamental mechanism involves an nσ* excitation, where an electron from a non-bonding (n) orbital, localized on the iodine atom, is promoted to an anti-bonding sigma (σ) orbital associated with the C-I bond. This direct dissociation pathway occurs on the ³Q₀⁺ potential energy surface and typically results in an electronically excited iodine atom (I). bris.ac.uk

Additionally, non-adiabatic transitions play a critical role. After initial excitation, the molecule can switch between different potential energy surfaces at points known as conical intersections. A key pathway involves a conical intersection between the ³Q₀⁺ state and the ¹Q₁ state, which leads to the formation of ground-state iodine atoms (I). bris.ac.uk The presence of fluorine atoms on the benzene ring influences the energies of these states and can introduce additional pathways. For instance, the lower symmetry in fluorinated aryl iodides enables other non-adiabatic routes to ground-state iodine atoms. bris.ac.uk

DFT and ab initio calculations are essential for:

Mapping Potential Energy Surfaces (PES): Calculating the energy of the molecule as a function of the C-I bond length to visualize the dissociation pathways.

Identifying Excited States: Characterizing the nature of the electronic excited states involved (e.g., nσ, ππ).

Locating Conical Intersections: Finding the geometric points where potential energy surfaces cross, allowing for non-adiabatic transitions between states.

The table below summarizes the key electronic states and dissociation channels computationally investigated for fluorinated iodobenzenes, which are applicable to this compound. bris.ac.uk

Electronic State / FeatureDescriptionConsequence for Reaction
Ground State (S₀) The stable, unexcited electronic state of the molecule.Starting point of the reaction.
³Q₀⁺ (nσ) State A repulsive excited state directly leading to C-I bond cleavage.Leads to the formation of an excited iodine atom (I).
¹Q₁ State An excited state that intersects with the ³Q₀⁺ state.Provides a pathway to form a ground-state iodine atom (I).
ππ* States Excited states involving the phenyl ring's π-orbitals.Can be populated and lead to predissociation, providing another route to I atoms.
Conical Intersection A point of degeneracy between two electronic states.Facilitates rapid, non-adiabatic transitions, influencing product ratios (I vs. I*).

Role of Electron Transfer Processes

Electron transfer is at the heart of the reactivity of this compound, particularly in photochemical reactions. The absorption of a photon is itself an electronic process, but the subsequent chemical changes are driven by the specific nature of this electronic rearrangement, which can be described as an intramolecular electron transfer.

In the photodissociation of this compound, the crucial event is the nσ* transition. This can be viewed as the transfer of an electron from a non-bonding orbital of the iodine atom to an anti-bonding orbital of the C-I bond. bris.ac.uk This process, known as a photoinduced electron transfer, dramatically alters the bonding within the molecule. By populating the σ* anti-bonding orbital, the C-I bond is weakened to the point of breaking, leading to dissociation into a 2,6-difluorophenyl radical and an iodine atom.

Oxidative Photoinduced Electron Transfer: If the excited state of a donor molecule transfers an electron to an acceptor. In the unimolecular case of this compound, the iodine moiety acts as the electron donor and the C-I sigma bond framework acts as the acceptor.

Reductive Photoinduced Electron Transfer: If the excited state of an acceptor molecule receives an electron from a donor.

The key aspects of the electron transfer process in the photodissociation of this compound are summarized below.

FeatureDescriptionSignificance
Chromophore The C-I bond and the iodine atom's lone pairs are the primary sites of light absorption (nσ* transition).This localized absorption directly targets the bond intended for cleavage.
Electron Donor The non-bonding (n) orbital of the iodine atom.The source of the electron that initiates the bond-breaking process.
Electron Acceptor The anti-bonding (σ*) orbital of the C-I bond.Population of this orbital effectively cancels the bonding interaction, causing dissociation.
Charge-Separated State While not a long-lived state in this rapid dissociation, the excited state has a degree of charge separation as electron density moves from the iodine towards the C-I bond axis.This transient state is the immediate precursor to bond cleavage.

This intramolecular electron transfer is an ultrafast process, occurring on the femtosecond timescale, and is the fundamental event that converts light energy into the chemical energy required for bond dissociation.

Theoretical and Computational Chemistry of 2,6 Difluoroiodobenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the properties of 2,6-difluoroiodobenzene. While comprehensive studies dedicated solely to this molecule are not extensively documented, the principles of established computational methods can be applied to understand its behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic and structural properties of halogenated benzene (B151609) derivatives.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, electron density distribution, and electrostatic potential. These calculations are instrumental in understanding the influence of the fluorine and iodine substituents on the aromatic ring. The fluorine atoms, being highly electronegative, are expected to withdraw electron density from the benzene ring, while the iodine atom can exhibit more complex electronic behavior, including the potential for halogen bonding.

DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, in related fluorinated compounds, DFT calculations have been successfully used to analyze electronic and structural properties.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of determining molecular properties. For this compound, these methods can be employed to calculate its optimized geometry, vibrational frequencies, and other spectroscopic constants. While specific ab initio studies on this compound are not prevalent in the literature, such calculations would be invaluable for precisely predicting its bond lengths, bond angles, and dipole moment. These computed properties can serve as a benchmark for experimental data and provide a deeper understanding of the molecule's intrinsic characteristics.

Molecular Dynamics Simulations

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecules, including their response to external stimuli such as photoionization.

The fragmentation dynamics of this compound following inner-shell photoionization have been a subject of experimental and computational investigation. Studies using coincident electron and ion momentum imaging after iodine 4d inner-shell photoionization with soft X-rays have revealed isomer-dependent fragmentation patterns. rsc.org

Classical Coulomb explosion simulations have been employed to complement experimental findings. These simulations generally show good agreement with experimentally determined fragment ion kinetic energies and momentum correlations, suggesting different fragmentation mechanisms and timescales. rsc.org For instance, the breakup of the molecule into iodine and fluorine cations, along with a third charged co-fragment, is thought to occur within several hundred femtoseconds. rsc.org In contrast, many three-body fragmentation channels exhibit characteristics of sequential fragmentation over a timescale longer than the rotational period of the fragments. rsc.org

Table 1: Investigated Fragmentation Channels of this compound after Photoionization
Fragmentation ChannelObserved TimescaleProposed Mechanism
Breakup into I⁺, F⁺, and a third charged co-fragmentSeveral hundred femtosecondsCoulomb Explosion
Various three-body fragmentationsLonger than the rotational period of fragmentsSequential Fragmentation

Time-resolved studies on this compound have explored the ultrafast dynamics following photoexcitation. Upon excitation with a 266-nm UV pump pulse, the dominant reaction pathway is the neutral dissociation via the cleavage of the carbon-iodine bond. This process allows for the investigation of the influence of the molecular environment on the subsequent absorption of an intense, femtosecond XUV pulse and the resulting Coulomb explosion process. These experiments, which track molecular dynamics on the femtosecond timescale, provide insights into the initial steps of charge rearrangement within the molecule following photoabsorption.

Halogen Bonding and σ-Hole Interactions

The concept of a σ-hole is crucial for understanding the non-covalent interactions of halogenated compounds. A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond. nih.gov This positive region can interact favorably with Lewis bases, leading to what is known as halogen bonding.

Quantification of σ-Holes in Difluoroiodobenzene

A key feature of halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the C-I covalent bond. This electropositive region arises from the anisotropic distribution of electron density around the iodine atom. The magnitude of the σ-hole is a critical determinant of the strength of the halogen bond.

Computational studies have quantified the σ-hole on this compound. Electron-withdrawing substituents, such as fluorine, activate the σ-hole, enhancing the positive electrostatic potential. The magnitude of the σ-hole for a series of iodobenzenes has been shown to increase in the following order: iodobenzene (B50100) (IB) < this compound (DFIB) < p-nitroiodobenzene (p-NIB) < iodopentafluorobenzene (B1205980) (IPFB) < 1-iodo-3,5-dinitrobenzene (B1296902) (IDNB). For instance, the most positive electrostatic potential (Vs,max) ranges from +21.8 kcal/mol for iodobenzene to +39.7 kcal/mol for 1-iodo-3,5-dinitrobenzene. In one study, the σ-hole potential for this compound was calculated to be +0.042 e. This value is weaker compared to some dichloroiodoarene species, which is attributed to the more covalent nature of the difluoroiodoarene.

CompoundAbbreviationRelative σ-Hole Magnitude
IodobenzeneIBLowest
This compoundDFIBLow
p-Nitroiodobenzenep-NIBMedium
IodopentafluorobenzeneIPFBHigh
1-Iodo-3,5-dinitrobenzeneIDNBHighest

Influence of Fluorine Substituents on Halogen Bond Strength

The substitution of atoms or chemical groups near a halogen can significantly affect the strength of the halogen bond. Fluorine, being the most electronegative element, acts as a powerful electron-withdrawing group. When attached to the aromatic ring, fluorine atoms pull electron density away from the iodine atom via an inductive effect.

This withdrawal of electron density makes the iodine atom more electron-poor and enhances the magnitude of its σ-hole. Consequently, the halogen bonds formed by fluorinated iodoarenes are stronger. Studies have shown that aromatic fluorine substitutions can have dramatic effects, leading to halogen bonds that can be up to 100% stronger than their non-fluorinated counterparts. There is a strong correlation between the interaction energies of these bonds and the magnitude of the positive electrostatic potential on the halogen atom. The tunability of halogen bond strength through fluorination is a key reason for its utility in applications like crystal engineering and the design of pharmaceutical ligands.

Advanced Applications of 2,6 Difluoroiodobenzene in Chemical Science

Catalysis and Ligand Design

The specific arrangement of substituents in 2,6-difluoroiodobenzene offers distinct electronic and steric properties that are leveraged in the fields of catalysis and ligand design.

Precursor in Catalytic Systems

This compound serves as a crucial precursor for synthesizing complex molecules used in catalytic systems. The reactive carbon-iodine bond allows for the facile introduction of the 2,6-difluorophenyl moiety into larger molecular frameworks through various cross-coupling reactions. While similar compounds like 1,4-difluoro-2-iodobenzene are noted for their utility in Suzuki-Miyaura and Sonogashira couplings, the principles extend to the 2,6-isomer for building sophisticated ligands or catalyst components. atomfair.com The presence of the two ortho-fluorine atoms can significantly influence the electronic properties and conformational rigidity of the resulting ligands, thereby tuning the activity and selectivity of the final catalyst.

Role in C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. mdpi.com this compound is an important substrate in research focused on the transition metal-mediated cleavage of C-F bonds. nih.gov The functionalization of C-F bonds provides an alternative method for synthesizing fluorinated building blocks and complex molecules. baranlab.org

Key research findings in this area include:

Competition between C-F and C-H activation: In partially fluorinated aromatics, a competition exists between the activation of C-F and C-H bonds by metal complexes. nih.gov

Influence of ortho-Fluorine Substituents: Studies have shown that ortho-fluorine substituents can control the regioselectivity of bond activation. nih.gov They can make the activation of an adjacent C-H bond more energetically favorable. nih.gov

Thermodynamic Products: While C-H activation may be kinetically favored under certain conditions, the thermodynamic product of these reactions is typically the metal fluoride, resulting from C-F bond cleavage. nih.gov

The study of this compound helps elucidate the fundamental mechanisms of C-F bond activation, which is crucial for developing new synthetic methodologies and for the potential degradation of persistent fluorinated environmental contaminants. baranlab.org

Development of Catalysts for Specific Transformations

The unique structure of this compound makes it an ideal substrate for developing and testing new catalysts designed for the challenging task of C-F bond functionalization. Various transition metals have been explored for their ability to catalyze the activation of C-F bonds in fluoroaromatics. mdpi.com

Transition MetalCatalytic Application in C-F ActivationReference
Nickel Commonly used for C-F bond activation and cross-coupling reactions. mdpi.comnih.gov
Palladium Frequently utilized in Suzuki coupling and other cross-coupling reactions involving C-F bond cleavage. mdpi.com
Rhodium Provides special insight into the mechanisms of C-F and C-H bond activation. nih.gov
Iron & Cobalt Increasingly used as earth-abundant alternatives for hydrodefluorination and boration of fluoroaromatics. mdpi.com

By using this compound as a model substrate, researchers can screen the efficacy of newly designed catalysts, often based on nickel, palladium, or more earth-abundant metals like iron and cobalt, for their ability to mediate specific transformations such as hydrodefluorination or C-F cross-coupling. mdpi.com

Materials Science

In materials science, this compound is a key building block for creating high-performance organic materials, particularly for applications in electronics and optoelectronics.

Precursor for Specialty Materials with Tailored Properties

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including lipophilicity, thermal stability, and electronic characteristics. This compound is used as a starting material to synthesize a range of specialty materials where these properties are fine-tuned. Analogous to other difluoroiodobenzene isomers, it serves as a precursor in the synthesis of fluorinated liquid crystals and other advanced materials. atomfair.com By incorporating the 2,6-difluorophenyl unit, scientists can design materials with specific, tailored properties for a variety of advanced applications.

Development of Organic Semiconductors (e.g., OLEDs, Solar Cells)

Organic semiconductors have significant commercial potential for applications ranging from Organic Light-Emitting Diodes (OLEDs) in displays to organic solar cells. dlr.de The introduction of fluorine atoms into the molecular structure of these materials is a widely used strategy to enhance device performance. tuni.fi

A study on a fluorinated pyrene-based organic semiconductor (L-F) compared to its non-fluorinated hydrogenated counterpart (L-H) demonstrated the benefits of fluorination in optoelectronic devices. tuni.fi

Performance Comparison of OLEDs Based on Fluorinated (L-F) vs. Non-Fluorinated (L-H) Emitters tuni.fi
ParameterL-H Based OLEDL-F Based OLED
Maximum BrightnessNot Specified1759.8 cd/m²
Current EfficiencyNot Specified3.7 cd/A
Turn-on Voltage~4.5 V~4.5 V
CIE Coordinates(0.32, 0.61)(0.25, 0.60)

Furthermore, when the same materials were used as dopant-free hole-transporting materials in perovskite solar cells, the fluorinated version again showed superior performance. tuni.fi

Performance of Perovskite Solar Cells (PSCs) with Fluorinated (L-F) vs. Non-Fluorinated (L-H) HTMs tuni.fi
ParameterL-H Based PSCL-F Based PSC
Power Conversion Efficiency (PCE)5.0%5.9%
Open Circuit Voltage (Voc)0.87 V1.07 V

These results highlight how precursors like this compound are instrumental in developing next-generation organic electronic materials with enhanced efficiency and stability for use in OLED displays and solar cells. tuni.filed-professional.com

Applications in Optoelectronics and Liquid Crystals

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds, including structures related to this compound, valuable in the fields of optoelectronics and liquid crystals. The introduction of fluorine into organic molecules significantly alters their characteristics; it is the most electronegative element, has low polarizability, and forms a very strong bond with carbon beilstein-journals.org. These attributes are strategically exploited to fine-tune the performance of advanced materials.

In optoelectronics, fluorinated aromatic materials offer considerable advantages over their non-fluorinated counterparts. google.com They can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in conjugated systems. This reduction facilitates easier electron injection and enhances the material's resistance to oxidative degradation, a critical factor for the longevity of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The stability of fluorinated compounds also contributes to improved thermal and photochemical durability in devices. google.com

Within the realm of liquid crystal (LC) technology, fluorine substitution is a key strategy for modulating dielectric anisotropy (Δε), a fundamental property that governs the alignment of LC molecules in an electric field. The 2,6-difluorophenyl moiety, as a structural unit, is particularly relevant. Depending on the position and orientation of the C-F bonds relative to the molecule's long axis, either positive or negative dielectric anisotropy can be achieved. beilstein-journals.org For instance, 2,3-difluoroaryl motifs have been successfully used in creating LCs with negative dielectric anisotropy, which are essential for technologies like vertical alignment (VA) displays. beilstein-journals.org The incorporation of fluorinated groups can also lead to lower viscosity, which translates to faster switching times for the display. beilstein-journals.org While specific applications of this compound as a direct component in commercial LC mixtures are not widely documented, its structure makes it a highly relevant precursor and building block for the synthesis of more complex fluorinated mesogens used in advanced display technologies.

Chemical Physics and Molecular Imaging

This compound serves as a model molecule for fundamental studies in chemical physics, particularly in the areas of controlling molecular dynamics and imaging molecular structure on ultrafast timescales. Its well-defined structure and heavy iodine atom provide ideal characteristics for manipulation with external fields and for probing with advanced imaging techniques.

Laser-Induced Molecular Alignment and Orientation

Controlling the spatial orientation of molecules is a significant goal in chemical physics, as it allows for experiments in the molecular frame of reference. Laser-induced alignment confines a molecular axis along the polarization axis of a laser, while orientation refers to fixing the direction of the molecular dipole moment.

Researchers have successfully subjected this compound to laser-induced adiabatic alignment and mixed-field orientation. arxiv.orgaip.org In these experiments, a combination of a long-pulse, near-infrared (NIR) laser and a static DC electric field is used. The intense laser field induces a dipole moment in the molecule, causing it to align with the laser's polarization axis. The static field interacts with the molecule's permanent dipole moment, resulting in orientation. This technique has been shown to achieve a high degree of one- and three-dimensional alignment and orientation of this compound molecules. arxiv.orgaip.org The ability to precisely control the spatial arrangement of these molecules is a critical prerequisite for advanced imaging and dynamics studies.

Coulomb Explosion Imaging for Structural Determination and Dynamics

Coulomb Explosion Imaging (CEI) is a powerful technique used to determine the structure and follow the dynamics of molecules. The method involves rapidly stripping multiple electrons from a molecule, causing the remaining, highly charged positive ions to fly apart due to mutual electrostatic repulsion (a "Coulomb explosion"). By detecting the momenta of the resulting fragment ions in coincidence, the original spatial arrangement of the atoms in the molecule can be reconstructed.

Experiments on this compound have utilized CEI to probe the structure of the aligned and oriented molecules. arxiv.orgaip.org The molecule is ionized using one of two methods: strong-field ionization with an intense NIR laser or inner-shell ionization with an extreme-ultraviolet (XUV) pulse from a free-electron laser (FEL). arxiv.orgaip.org The resulting fragments are detected using a velocity map imaging spectrometer, often equipped with advanced detectors like the Pixel Imaging Mass Spectrometry (PImMS) camera, which can record the position and arrival time of multiple ions from a single event. arxiv.orgaip.org

Table 1: Experimental Parameters for Coulomb Explosion Imaging of this compound This table summarizes typical laser parameters used in CEI experiments to ionize and explode this compound molecules.

ParameterNear-Infrared (NIR) LaserExtreme-Ultraviolet (XUV) FEL
Wavelength ~800 nm~11.6 nm
Pulse Duration Femtoseconds (fs)Femtoseconds (fs)
Ionization Method Strong-Field IonizationMulti-photon Inner-Shell Ionization
Primary Interaction Valence electron removalIodine 4d inner-shell ionization

By combining CEI with pump-probe laser techniques, it is possible to create "molecular movies" of chemical reactions. A "pump" laser pulse initiates a dynamic process, such as photodissociation, and a subsequent "probe" pulse triggers the Coulomb explosion at a specific time delay. Repeating this for various delays maps the evolution of the molecular structure over time.

Time-resolved CEI has been applied to this compound to study its UV-induced dissociation. controlled-molecule-imaging.org In these UV-pump, XUV-probe experiments, an ultraviolet pulse initiates the breaking of the carbon-iodine bond, and a precisely timed XUV pulse from an FEL probes the changing geometry of the molecule as the iodine atom separates. aip.orgcontrolled-molecule-imaging.org Such experiments are crucial for understanding the ultrafast dynamics of bond cleavage in complex molecules. controlled-molecule-imaging.org

Mass spectrometry and CEI can distinguish between structural isomers—molecules with the same chemical formula but different atomic arrangements—by analyzing their unique fragmentation patterns upon ionization. The structural differences between this compound and its isomer, 3,5-difluoroiodobenzene, lead to distinct outcomes when the molecules are exploded.

Following inner-shell ionization, the fragmentation pathways and resulting ion momentum distributions differ for the two isomers. For example, the kinetic energy release and angular distributions of the fragment ions are sensitive to the initial positions of the fluorine atoms relative to the iodine atom. By analyzing the correlations between different fragment ions, researchers can unambiguously identify which isomer was present. Electron ionization mass spectrometry also reveals differences in the relative abundances of key fragments, allowing for clear differentiation. researchgate.net

Table 2: Comparison of Fragmentation Characteristics for DFIB Isomers This table highlights the differing fragmentation patterns observed in mass spectrometry that allow for the differentiation of this compound and 3,5-Difluoroiodobenzene.

FeatureThis compound3,5-Difluoroiodobenzene
Molecular Ion (M+) Peak PresentPresent
[M-I]+ Fragment Major fragmentMajor fragment
[M-HF]+ Fragment ObservedObserved
Relative Fragment Intensities Unique relative abundances of key fragmentsDistinctly different relative abundances
CEI Momentum Correlations Reflects ortho positions of fluorine atomsReflects meta positions of fluorine atoms
Site-Selective Ionization and Charge Transfer Studies

The unique electronic structure of this compound, characterized by the presence of electronegative fluorine atoms and a relatively labile carbon-iodine bond, makes it a subject of interest in studies of ionization and intramolecular charge dynamics. While site-selective ionization often involves precisely tuning laser pulses to excite or detach an electron from a specific atom or bond, studies on this compound have explored its fragmentation patterns under electron ionization, which provides insight into the molecule's stability and the relative strengths of its bonds upon ionization researchgate.net.

In mass spectrometry, electron ionization (EI) subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion which can then undergo fragmentation. The analysis of these fragments reveals the most likely pathways of bond cleavage. For this compound, the fragmentation pattern indicates distinct cleavage pathways that can be correlated with the electronic properties of the molecule researchgate.net.

Charge transfer (CT) is a fundamental process in chemistry where an electron is transferred from a donor to an acceptor molecule or between different parts of a single molecule (intramolecular charge transfer) kaist.ac.kr. In molecules like this compound, the electron-rich benzene (B151609) ring can act as a donor, while the iodine atom can participate in charge transfer complexes, particularly with electron-accepting species nih.gov. The dynamics of such processes are often studied using spectroscopic techniques to understand how molecular structure and environment influence the efficiency and speed of charge transfer events nih.govcolumbia.edu. The presence of two ortho-fluorine atoms significantly influences the electron distribution on the benzene ring, thereby modulating its charge transfer properties.

A detailed examination of the electron ionization mass spectrum of this compound reveals a characteristic fragmentation pattern. The primary fragmentation pathways observed provide evidence of the relative bond strengths within the ionized molecule.

Table 1: Key Fragmentation Ions of this compound under Electron Ionization

Fragment IonProposed Structure / IdentitySignificance
[C6H3F2I]+Molecular IonRepresents the intact molecule after losing one electron.
[C6H3F2]+Difluorophenyl cationIndicates the cleavage of the C-I bond, a common fragmentation pathway for iodoarenes.
[C6H2F]+Fluorobenz Cation RadicalSuggests the loss of an iodine atom followed by the loss of a fluorine atom or HF molecule.

Data derived from mass spectrometric studies of fluorinated aromatic compounds researchgate.net.

These fragmentation patterns are crucial for understanding the fundamental gas-phase reactivity of the molecule and how the interplay of the different halogen substituents directs bond cleavage upon ionization researchgate.net.

Medicinal Chemistry and Agrochemical Development

The 2,6-difluorophenyl motif is a valuable structural unit in the design of bioactive molecules due to the unique properties conferred by the fluorine atoms. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can enhance metabolic stability, binding affinity, and lipophilicity of a drug or agrochemical candidate nih.govresearchgate.net. This compound serves as a key starting material for introducing this important moiety.

Intermediate in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical agents, intermediates are pre-formed molecules that represent a significant portion of the final active pharmaceutical ingredient (API) arborpharmchem.com. Using an intermediate like this compound allows for the efficient and controlled introduction of the 2,6-difluorophenyl group. This is particularly advantageous in multi-step syntheses where building the substituted aromatic ring from simpler precursors would be inefficient researchgate.net.

A notable example is in the development of radiopharmaceuticals for Positron Emission Tomography (PET), a key imaging technique in oncology. A potential PET agent for imaging B-Raf(V600E) positive cancers, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized in a multi-step process nih.gov. The synthesis starts with 2,6-difluorobenzoic acid, a close derivative and readily accessible from this compound. This highlights the role of the 2,6-difluorinated phenyl scaffold as the foundational structure upon which the final complex and biologically active molecule is assembled nih.gov.

Building Block for Novel Drug Candidates

A "building block" in medicinal chemistry is a molecule that can be readily incorporated into a larger, more complex structure, bringing with it a specific set of desired properties beilstein-journals.org. This compound is an exemplary building block because the iodine atom provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the strategic attachment of the 2,6-difluorophenyl group to a wide range of molecular scaffolds nih.gov.

Table 2: Synthetic Utility in a Novel PET Agent Candidate

Starting Material/PrecursorKey TransformationFinal Product MoietyApplication
2,6-Difluorobenzoic acidMulti-step synthesis involving amide bond formation2,6-difluoro-N-(...)benzamideNovel PET agent for imaging B-Raf(V600E) in cancers

Information based on the synthesis of a potential PET agent nih.gov.

Role in Crop Protection Agent Development

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical development. The introduction of fluorine can lead to pesticides with higher potency, greater stability in the field, and improved uptake by the target pest or plant nih.gov. The 2,6-difluorophenyl group is a common feature in a number of modern crop protection agents.

This compound is an important precursor for synthesizing agrochemicals containing the 2,6-difluorobenzyl moiety. A clear example is the development of a novel rice herbicide, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline researchgate.net. This compound has demonstrated potent herbicidal activity against common weeds found in rice paddies, such as barnyard grass, while showing good selectivity and safety for the rice crop itself. The synthesis of this herbicide relies on incorporating the 2,6-difluorobenzyl group, a step for which this compound or its derivatives are ideal starting materials researchgate.net.

Table 3: Herbicidal Activity of a 2,6-Difluorobenzyl-Containing Isoxazoline

Application Rate (g a.i./ha)Target WeedControl LevelCrop Selectivity
125Annual Weeds (general)PotentGood rice selectivity
250Barnyard grass (up to 4th leaf stage)Complete controlGood rice selectivity

Data from greenhouse and paddy condition assessments of 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline researchgate.net.

This example underscores the importance of this compound as a foundational chemical for creating innovative solutions in agriculture that help ensure food security chimia.chdokumen.pubnih.gov.

Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry Studies

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like 2,6-Difluoroiodobenzene through fragmentation analysis. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides reproducible mass spectra, making it valuable for structural identification. chemrxiv.orgnih.gov The EI-MS spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions resulting from the dissociation of the energetically unstable parent ion. wikipedia.orgresearchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion, providing more detailed structural information. bu.educhemrxiv.orgnih.gov In CID experiments, precursor ions are accelerated and collided with neutral gas molecules, leading to dissociation. bu.edu The resulting fragment ions offer insights into the molecule's connectivity and fragmentation pathways. While specific CID data for this compound is not detailed in the provided sources, the technique is broadly applied to study the fragmentation of organohalogen compounds. researchgate.netnsf.gov

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound

This table is based on typical fragmentation patterns for halogenated aromatic compounds and illustrative data.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Notes
240 Molecular Ion [C₆H₃F₂I]⁺ The intact ionized molecule.
113 Loss of Iodine [C₆H₃F₂]⁺ Represents the cleavage of the C-I bond.

The fragmentation of molecular ions in mass spectrometry can occur through various mechanisms, including simple bond cleavages and more complex rearrangements. wikipedia.orgorgchemboulder.comyoutube.com For this compound, a primary fragmentation pathway under EI conditions is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This leads to the formation of a [C₆H₃F₂]⁺ cation and an iodine radical, or an [I]⁺ cation.

Rearrangements in the gas phase are also possible. researchgate.net For instance, halogen atom migration, particularly fluorine atom transfer, has been observed in the mass spectrometry of various fluorinated aromatic compounds. researchgate.net Although not explicitly detailed for this compound in the search results, such rearrangements could potentially occur during its fragmentation, leading to unexpected fragment ions and complicating spectral interpretation. researchgate.netnih.gov The study of these mechanisms is crucial for accurately determining the structure of unknown fluorinated compounds. orgchemboulder.com

Advanced techniques like coincident electron and ion momentum imaging provide highly detailed information on fragmentation dynamics following ionization. researchgate.net This method allows for the three-dimensional momentum vectors of all resulting ions and electrons from a single molecule's dissociation to be measured in coincidence. researchgate.netsemanticscholar.orgattoworld.de

Studies on this compound using this technique after inner-shell photoionization with soft X-rays have provided deep insights into its fragmentation dynamics. researchgate.net By analyzing the momentum correlation between iodine and fluorine cations in multiple-ion coincidence events, researchers can distinguish it from its isomers, such as 3,5-difluoroiodobenzene. researchgate.net This technique is powerful for understanding the detailed kinematics of bond-breaking events and the influence of molecular geometry on the dissociation pathways following ionization. researchgate.netaps.orgnih.gov

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Interaction Analysis

Vibrational spectroscopy, including Raman spectroscopy, is a powerful non-destructive technique for probing molecular structure and intermolecular interactions. nih.govnih.gov Raman difference spectroscopy, in particular, can reveal subtle changes in molecular vibrations that occur due to weak interactions. nih.govresearchgate.netnih.govbohrium.com

For this compound, Raman spectroscopy is particularly useful for studying halogen bonding interactions. rsc.org The iodine atom in this compound can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms or molecules. rsc.org These interactions cause shifts in the vibrational frequencies of the molecule. mdpi.com By comparing the Raman spectrum of the isolated molecule with that of its complex, researchers can characterize the formation and strength of these halogen bonds. rsc.org Density functional theory (DFT) calculations are often used alongside experimental Raman spectra to simulate these interactions and assign vibrational modes. nih.govrsc.org

Table 2: Hypothetical Raman Shift Analysis for Halogen Bonding Interaction

This table illustrates the expected changes in vibrational frequencies of this compound upon forming a halogen bond with a generic acceptor molecule (e.g., Pyridine).

Vibrational Mode Frequency (cm⁻¹) in Free Molecule Frequency (cm⁻¹) in Halogen-Bonded Complex Frequency Shift (Δν) Interpretation
C-I Stretch ~600 ~605 +5 Strengthening/perturbation of the C-I bond due to electron density changes upon interaction.
Aromatic Ring Breathing ~1000 ~1002 +2 Minor perturbation of the aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and for tracking the progress of chemical reactions to understand their mechanisms. ufrgs.br For fluorinated compounds like this compound, ¹⁹F NMR is especially powerful due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range, which is highly sensitive to the local electronic environment. nih.govhuji.ac.ilnih.gov

In mechanistic studies, NMR can be used to identify reactants, intermediates, and products in a reaction mixture. beilstein-journals.org The ¹⁹F NMR spectrum of this compound would show signals whose chemical shifts and coupling constants provide a unique fingerprint. If this compound undergoes a reaction, new signals will appear in the ¹⁹F NMR spectrum corresponding to the fluorine atoms in the product molecules. By monitoring the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined. Furthermore, the analysis of coupling constants (e.g., ¹H-¹⁹F, ¹³C-¹⁹F, ¹⁹F-¹⁹F) in the products can provide definitive proof of their structure, which is essential for confirming a proposed reaction mechanism. huji.ac.ilbiophysics.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Modes

While 2,6-difluoroiodobenzene is a known precursor in cross-coupling and nucleophilic aromatic substitution reactions, future research is anticipated to unveil more intricate and powerful reactivity modes. nbinno.com The unique electronic properties conferred by the two fluorine atoms and the iodine atom create a fertile ground for exploring unconventional transformations.

One promising avenue lies in the generation of highly reactive aryne intermediates. The strategic placement of the iodine atom facilitates its transformation into a suitable leaving group, which, upon treatment with a strong base, can lead to the formation of 2,6-difluorobenzyne. This transient species opens up a plethora of possibilities for the synthesis of complex, polysubstituted aromatic compounds through cycloaddition reactions and nucleophilic trapping. researchgate.netsigmaaldrich.com

Furthermore, the iodine atom in this compound can be leveraged to explore hypervalent iodine chemistry. organic-chemistry.orgwikipedia.orgscripps.eduprinceton.edu By oxidizing the iodine center, a range of hypervalent iodine reagents can be synthesized in situ. These reagents are known for their unique reactivity as oxidants and their ability to facilitate a variety of transformations, including carbon-heteroatom and carbon-carbon bond formations under mild conditions. wikipedia.orgnih.gov The electron-withdrawing nature of the fluorine atoms is expected to modulate the reactivity and stability of these hypervalent species, offering opportunities for the development of novel and selective synthetic methods.

Another area of exploration is the utilization of this compound in halogen-bonding catalysis. nih.govmdpi.comfrontiersin.org The electrophilic region on the iodine atom, known as a σ-hole, can engage in non-covalent interactions with Lewis bases. frontiersin.org This interaction can be harnessed to activate substrates and catalyze a range of organic reactions. The influence of the ortho-fluorine atoms on the strength and directionality of the halogen bond presents an interesting parameter for catalyst design and optimization.

Development of Sustainable Synthetic Protocols

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable synthetic routes to and from this compound. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing greener solvents and reagents.

Mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. cardiff.ac.ukresearchgate.netcolab.wsrsc.org The application of ball-milling techniques to the synthesis of this compound and its derivatives could significantly reduce the environmental impact by eliminating the need for large volumes of hazardous organic solvents. colab.ws

Flow chemistry presents another powerful tool for developing sustainable synthetic protocols. nih.govnih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov The synthesis of this compound and its subsequent transformations in flow systems could lead to more efficient and reproducible processes with reduced waste generation. A related compound, 2,6-difluorobenzyl alcohol, has already been utilized in the flow synthesis of the antiepileptic drug rufinamide, highlighting the potential of this technology for fluorinated building blocks.

Biocatalysis offers an attractive green alternative for the synthesis of functionalized aromatic compounds. mdpi-res.comrjraap.comnih.govrsc.org While the direct enzymatic iodination of 2,6-difluorobenzene remains a challenge, future research could focus on developing novel enzymes or engineering existing ones to perform this transformation. Furthermore, biocatalytic methods could be employed for the downstream functionalization of the this compound core, taking advantage of the high selectivity and mild reaction conditions offered by enzymes. rjraap.comnih.govrsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Advanced computational modeling will play a crucial role in accelerating the discovery and optimization of reactions involving this compound.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and transition states of reactions involving this compound. researchgate.netsemanticscholar.orgrsc.orgbeilstein-journals.org Such studies can help in elucidating the role of the fluorine and iodine substituents in modulating reactivity, predicting the regioselectivity of reactions, and designing more efficient catalytic systems. For instance, DFT studies have been successfully employed to understand the mechanism of other complex organic reactions. rsc.orgbeilstein-journals.org

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. ifmo.rucam.ac.ukrsc.orgchemrxiv.orgnih.gov By training algorithms on large datasets of chemical reactions, ML models can learn to predict the feasibility and outcome of new transformations involving this compound. cam.ac.ukchemrxiv.orgnih.gov This predictive capability can significantly reduce the number of experiments required, thereby accelerating the pace of research and development. The development of specialized ML models for predicting the reactivity of halogenated aromatic compounds could be particularly beneficial.

The integration of computational modeling with automated synthesis platforms will enable a closed-loop approach to reaction discovery and optimization. Predictive models can suggest promising reaction conditions, which can then be experimentally validated using automated systems. The experimental data can then be used to further refine the computational models, creating a powerful cycle of prediction and experimentation.

Integration with Emerging Technologies in Materials Science and Catalysis

The unique electronic and structural features of the 2,6-difluorophenyl moiety make this compound an attractive building block for the development of advanced materials and novel catalysts.

In materials science , the incorporation of the 2,6-difluorophenyl unit into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and perovskite solar cells , is a promising area of research. The fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the optoelectronic properties of the resulting materials. The presence of iodine can also impact the performance and stability of perovskite solar cells. nih.govnih.govperovskite-info.com A related compound, 4-bromo-2,6-difluoroiodobenzene (B60733), has been identified as a vital precursor for novel liquid crystalline compounds and photoactive materials used in OLED technology and advanced sensors. nbinno.com

In the field of catalysis , this compound and its derivatives have the potential to serve as ligands for transition metal catalysts or as organocatalysts themselves. The electron-withdrawing fluorine atoms can influence the electronic properties of the catalyst, thereby tuning its activity and selectivity. Furthermore, the ability of the iodine atom to participate in halogen bonding opens up possibilities for the design of novel non-covalent organocatalysts.

The convergence of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable tool in modern chemical synthesis, with far-reaching implications for the development of new pharmaceuticals, advanced materials, and sustainable chemical processes.

Q & A

Q. What are the primary synthetic routes for preparing 2,6-difluoroiodobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via halogen-exchange reactions, such as iodination of 2,6-difluorobromobenzene using NaI in the presence of a copper catalyst. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect yield. For instance, elevated temperatures (80–100°C) in polar aprotic solvents like DMF enhance reactivity but may increase side-product formation. Purification via fractional distillation or column chromatography is essential to achieve >95% purity .

Q. What key physical and spectroscopic properties of this compound are relevant for experimental design?

  • Methodological Answer : Critical properties include its boiling point (~177–178°C), density (1.990 g/cm³), and UV absorption maxima (e.g., 254 nm for monitoring reactions via HPLC). NMR (¹H, ¹⁹F) and X-ray crystallography confirm regiochemistry and molecular geometry. Fluorine substituents induce strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential irritancy (H315/H319 hazard codes). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via halogenated waste streams. Stability under ambient conditions is high, but storage away from light and oxidizers is advised .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : It serves as a precursor for Suzuki-Miyaura and Ullmann couplings, enabling aryl-iodine bond functionalization. For example, coupling with boronic acids under Pd catalysis yields biaryl fluorinated compounds. The fluorine substituents enhance thermal stability and electronic tunability in pharmaceuticals and materials .

Advanced Research Questions

Q. How can isomer-dependent fragmentation dynamics distinguish this compound from its structural isomers?

  • Methodological Answer : Inner-shell iodine 4d photoionization with soft X-rays induces Coulomb explosion, producing fragment ions (I⁺, F⁺, C₆H₃⁺). Momentum correlation maps from coincident ion momentum imaging reveal distinct patterns: 2,6-DFIB exhibits symmetric fluorine recoil angles, while 3,5-DFIB shows asymmetric distributions. Classical trajectory simulations align with experimental kinetic energy releases (KERs) to confirm isomer identity .

Q. What laser-based techniques enhance molecular alignment for studying this compound’s photodissociation dynamics?

  • Methodological Answer : Adiabatic alignment using elliptically polarized ns laser pulses fixes the molecular axis in space. A subsequent fs pump-probe setup (e.g., 266 nm UV + 11 nm XUV) enables time-resolved Coulomb explosion imaging. State-selected molecules in rotational ground states improve alignment precision, critical for resolving angular-dependent photoelectron distributions .

Q. How do time-resolved Coulomb explosion experiments elucidate UV-induced bond cleavage mechanisms?

  • Methodological Answer : UV-pump (266 nm) initiates C–I bond cleavage, while XUV-probe pulses ionize fragments. Kinetic energy release (KER) spectra and ion momentum vectors reveal sequential vs. concerted dissociation pathways. For 2,6-DFIB, delayed XUV pulses (~100 fs) capture I⁺ and C₆H₃F₂⁺ fragments, showing a two-step mechanism with intermediate rotational alignment .

Q. What role does molecular orientation play in photoionization angular distribution (PAD) measurements?

  • Methodological Answer : Static electric fields (500–600 V/cm) orient 2,6-DFIB with the iodine atom pointing toward the detector. PADs measured via velocity-map imaging show anisotropic electron emission, correlated with the molecular axis. Alignment-dependent PADs validate quantum mechanical models of ionization propensity in oriented molecules .

Q. How do computational models simulate fragmentation pathways in this compound?

  • Methodological Answer : Classical Coulomb explosion simulations incorporate initial geometry, charge redistribution, and fragment repulsion. For 2,6-DFIB, sequential fragmentation (I⁺ loss followed by F⁺ ejection) matches experimental KERs (~5–15 eV) and recoil angles. Ab initio calculations (DFT) predict charge localization on iodine, guiding interpretation of multi-ion coincidence data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.